molecular formula C17H10F4 B11841265 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11841265
M. Wt: 290.25 g/mol
InChI Key: VRXNGSQAHNIGCI-UHFFFAOYSA-N
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Description

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group. The unique structural features of this compound make it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules .

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various bases and oxidizing agents

Scientific Research Applications

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and aromatic structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-2-[4-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19,20)21/h1-10H

InChI Key

VRXNGSQAHNIGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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